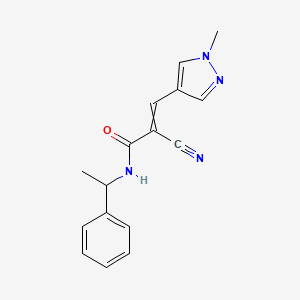

2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-(1-methylpyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-12(14-6-4-3-5-7-14)19-16(21)15(9-17)8-13-10-18-20(2)11-13/h3-8,10-12H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZFZEASYJNNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Formation of the enamine: The final step involves the condensation of the pyrazole derivative with an appropriate aldehyde or ketone in the presence of a base to form the enamine structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenylethylamine moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine or other functional groups using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring or phenylethylamine moiety.

Reduction: Amines or other reduced derivatives of the cyano group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

Industrial Chemistry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and pyrazole ring are key functional groups that can interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide with structurally analogous compounds reported in the literature, focusing on molecular features, synthetic yields, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Prop-2-enamide Derivatives

Key Observations:

Structural Diversity: The 1-methylpyrazole group in the target compound introduces a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions compared to chromone (Compound 1) or simple aryl groups (5b, 5c) .

Synthetic Accessibility :

- Compounds with electron-withdrawing substituents (e.g., sulfamoylphenyl in 5b) exhibit higher yields (90%) compared to halogenated derivatives (5c, 63%), suggesting substituent electronic effects influence reaction efficiency .

- The absence of nitro or morpholine groups (as in ’s compounds) in the target compound may simplify synthesis due to reduced steric and electronic complexity .

Thermal Stability :

- Sulfamoylphenyl derivatives (5b, 5c) display high melting points (>280°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups). The target compound’s melting point is unreported but may be lower due to its less polar substituents .

Molecular Weight and Applications :

- The target compound (MW 253.30) is smaller than ’s nitro-substituted analogs (MW 348–481), suggesting advantages in bioavailability or solubility for pharmaceutical applications .

- Chromone-containing derivatives (Compound 1) may find use in optical materials due to conjugated π-systems, whereas the target compound’s pyrazole ring could favor biological activity .

Research Findings and Implications

- Electronic Effects: The cyano group in all compounds stabilizes the enamide backbone through conjugation, but substituents like nitro () or sulfamoyl () introduce additional electron-withdrawing effects that may modulate reactivity .

- Biological Relevance : Pyrazole and sulfamoyl groups are common in bioactive molecules (e.g., kinase inhibitors, antimicrobials), positioning the target compound and its analogs for further pharmacological screening .

- Crystallographic Analysis : Structural data for such compounds (e.g., bond lengths, packing arrangements) could be determined using refinement programs like SHELXL, as described in and .

Biological Activity

2-Cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide, a compound of interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of anti-inflammatory properties and potential therapeutic applications. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, a cyano group, and an enamide structure, which are critical for its biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, in vitro assays demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as IL-1β and TNF-α in murine macrophage cells (J774) without exhibiting cytotoxicity at concentrations up to 100 μM. This suggests a favorable safety profile for therapeutic applications .

In vivo studies further corroborated these findings. The compound was tested in models of paw edema and peritonitis, where it exhibited notable reductions in edema comparable to dexamethasone, a standard anti-inflammatory drug. Specifically, at a dose of 50 mg/kg, it inhibited leukocyte migration by approximately 63.2%, outperforming indomethacin (45.3% inhibition) .

The anti-inflammatory activity is believed to stem from the compound's ability to modulate several inflammatory pathways:

- Cytokine Production : It effectively reduces levels of key inflammatory mediators such as IL-1β and TNF-α.

- Leukocyte Migration : The compound inhibits the migration of polymorphonuclear leukocytes (PMNs), which are crucial in the inflammatory response.

- Prostaglandin E2 (PGE2) Inhibition : A significant decrease in PGE2 levels was observed during inflammation, indicating a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

| Study | Methodology | Key Findings |

|---|---|---|

| In vitro Assay | J774 Murine Macrophages | No cytotoxicity at ≤100 μM; significant inhibition of IL-1β and TNF-α production. |

| In vivo Paw Edema | CFA-induced model | 50 mg/kg dosage reduced edema significantly; comparable to dexamethasone. |

| Zymosan-induced Peritonitis | Leukocyte migration assay | 63.2% inhibition of PMNs migration; superior to indomethacin. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and cyanoacetamide derivatives. A Mannich reaction may also introduce the N-(1-phenylethyl) group. Intermediates are typically characterized using 1H/13C NMR (to confirm regiochemistry), IR spectroscopy (to verify nitrile and amide groups), and mass spectrometry (for molecular weight validation). For example, analogous pyrazole derivatives were synthesized with 82% yield and characterized using these techniques .

| Key Characterization Data |

|---|

| 1H NMR (δ ppm) : 8.2 (pyrazole-H), 7.3–7.5 (aromatic protons), 5.1 (amide NH) |

| IR (cm⁻¹) : 2220 (C≡N), 1650 (C=O) |

| HRMS : m/z calculated for C₁₇H₁₇N₅O, [M+H]⁺ = 332.1452 |

Q. How is the solubility profile of this compound determined, and what solvents are optimal for biological assays?

- Methodological Answer : Solubility is assessed via phase-solubility studies in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4). DMSO is preferred for stock solutions (e.g., 10 mM), while ethanol/PBS mixtures (1:9 v/v) are used for in vitro assays. Analogous enamide derivatives show poor aqueous solubility (<10 µM) but stability in DMSO for >48 hours .

Q. What spectroscopic techniques are critical for confirming the α,β-unsaturated enamide structure?

- Methodological Answer : UV-Vis spectroscopy identifies the conjugated system (λmax ~280 nm for enamide π→π* transitions). NOESY NMR confirms the trans-configuration of the α,β-unsaturated bond by cross-peaks between pyrazole and phenylethyl protons .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved during structural elucidation?

- Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., tautomerism). Refinement using SHELXL (with TWIN/BASF commands) accounts for disorders or twinning. For example, SHELXL’s Hirshfeld atom refinement improves accuracy for nitrile groups .

| Crystallographic Refinement Parameters |

|---|

| R-factor : <5% (high-resolution data) |

| Twin fraction : 0.35 (if twinned) |

| ADPs : Anisotropic refinement for non-H atoms |

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Pd(OAc)₂ for Suzuki coupling (if pyrazole is introduced late-stage).

- Temperature control : 60–80°C for condensation steps to avoid side reactions.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Analogous syntheses achieved >80% purity after two recrystallizations .

Q. How does computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets (e.g., kinases). The pyrazole moiety often occupies hydrophobic pockets, while the cyano group forms hydrogen bonds. QSAR studies on similar enamides show a correlation between logP (>3.5) and cellular permeability .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies arise from metabolic instability (e.g., CYP450-mediated oxidation of the pyrazole ring) or poor pharmacokinetics. LC-MS/MS pharmacokinetic profiling in rodents identifies major metabolites (e.g., hydroxylated derivatives). Co-administration with CYP inhibitors (e.g., ketoconazole) can validate metabolic liabilities .

Structure-Activity Relationship (SAR) Considerations

Q. How does the N-(1-phenylethyl) group influence target selectivity?

- Methodological Answer : The phenylethyl group enhances lipophilicity, improving membrane penetration. Stereochemistry (R vs. S configuration) affects binding to chiral targets (e.g., GPCRs). Chiral HPLC separates enantiomers, and in vitro assays (IC50 comparisons) reveal up to 10-fold differences in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.